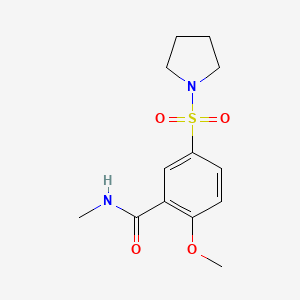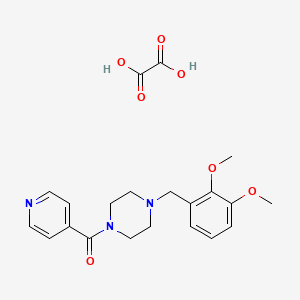![molecular formula C14H13ClN2OS B5100264 N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5100264.png)
N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea, commonly known as CMU, is a synthetic compound that belongs to the family of urea derivatives. CMU has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of CMU is not well understood, but it is believed to act as a sigma-1 receptor agonist, which leads to the modulation of various cellular signaling pathways. CMU has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that CMU has a variety of biochemical and physiological effects, including the modulation of ion channels, intracellular calcium signaling, and oxidative stress. CMU has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMU in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. However, one limitation of using CMU is its potential toxicity, which may limit its use in certain experimental models.
Orientations Futures
There are several future directions for the study of CMU, including the development of more selective sigma-1 receptor agonists and antagonists, the investigation of its potential therapeutic effects in various diseases, and the exploration of its role in various cellular signaling pathways.
In conclusion, CMU is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CMU's high affinity for the sigma-1 receptor, its potential therapeutic effects, and its biochemical and physiological effects make it a promising pharmacological tool for the study of various physiological and pathological conditions. However, its potential toxicity and limitations in certain experimental models must be taken into consideration when using CMU in lab experiments.
Méthodes De Synthèse
CMU can be synthesized using a variety of methods, including the reaction of 2-chloroaniline with 3-methylthiophenyl isocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified using recrystallization techniques to obtain pure CMU.
Applications De Recherche Scientifique
CMU has been widely used in scientific research for its potential as a pharmacological tool to study the role of the sigma-1 receptor in various physiological and pathological conditions. CMU has been shown to have high affinity for the sigma-1 receptor, which is involved in modulating cellular signaling pathways, ion channels, and neurotransmitter release.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-19-11-6-4-5-10(9-11)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHPZIBHHIKOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5100185.png)
![3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5100191.png)

![methyl 3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5100205.png)
![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5100207.png)

![2-bromo-5-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B5100215.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)
![cyclohexyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B5100235.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B5100241.png)


![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5100293.png)